Furan-2-ylmethyl-phenethyl-amine
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Overview
Description
Furan-2-ylmethyl-phenethyl-amine is an organic compound with the molecular formula C13H15NO and a molecular weight of 201.27 g/mol . It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms . Furan derivatives are known for their wide range of biological and pharmacological activities .
Preparation Methods
The synthesis of furan-2-ylmethyl-phenethyl-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-furoic acid with phenethylamine under microwave-assisted conditions . The reaction is typically carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, which facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and efficiency .
Chemical Reactions Analysis
Furan-2-ylmethyl-phenethyl-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield dihydrofuran derivatives .
Scientific Research Applications
Furan-2-ylmethyl-phenethyl-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, furan derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties . This compound is also used in the development of new pharmaceuticals and as a reference material in analytical chemistry . Additionally, it has applications in the production of resins, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of furan-2-ylmethyl-phenethyl-amine involves its interaction with specific molecular targets and pathways. For instance, furan derivatives have been shown to inhibit the activity of certain enzymes, such as protein tyrosine kinases, which play a crucial role in cell signaling and proliferation . This inhibition can lead to the suppression of cancer cell growth and the modulation of immune responses . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Furan-2-ylmethyl-phenethyl-amine can be compared with other similar compounds, such as benzofuran and its derivatives . While both furan and benzofuran derivatives exhibit a wide range of biological activities, furan derivatives are generally more reactive due to the presence of the oxygen atom in the ring structure . This increased reactivity can make furan derivatives more versatile in chemical synthesis and more potent in certain biological applications . Other similar compounds include 2-furoic acid and furfurylamine, which are also used as building blocks in organic synthesis .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-phenylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-5-12(6-3-1)8-9-14-11-13-7-4-10-15-13/h1-7,10,14H,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZJDKKSVLFGPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364609 |
Source
|
Record name | Furan-2-ylmethyl-phenethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4439-55-8 |
Source
|
Record name | Furan-2-ylmethyl-phenethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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